AVG-233

Description

Properties

Molecular Formula |

C26H22ClN5O3 |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

5-[(6-chloro-2-pyridinyl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione |

InChI |

InChI=1S/C26H22ClN5O3/c1-17-25-21(14-24(33)30(17)16-19-6-5-7-22(27)29-19)31(15-18-9-11-20(35-2)12-10-18)32(26(25)34)23-8-3-4-13-28-23/h3-14H,15-16H2,1-2H3 |

InChI Key |

CXZZYJLIYWCICH-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AVG233; AVG 233; AVG-233 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AVG-233

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVG-233 is a potent and orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the viral polymerase, its impact on viral RNA synthesis, and the quantitative parameters governing its activity. Experimental methodologies are described to facilitate reproducibility and further investigation. Allosteric inhibition of the RSV L protein by this compound presents a promising avenue for the development of effective antiviral therapeutics against RSV infection.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp), a key component of the viral replication machinery, is a prime target for antiviral drug development. This compound has emerged as a promising inhibitor of this enzyme, demonstrating potent activity against both laboratory strains and clinical isolates of RSV. This guide delineates the molecular mechanism through which this compound exerts its antiviral effects.

Mechanism of Action: Allosteric Inhibition of the RSV Polymerase

This compound functions as a non-nucleoside inhibitor that allosterically targets the large (L) protein of the RSV polymerase complex. The L protein harbors the RdRp activity and is essential for viral genome replication and transcription.

The proposed mechanism of action suggests that this compound binds to a dynamic interface at the junction of the L protein's capping, connecting, and methyltransferase (MTase) domains. This binding event is thought to lock the polymerase complex into an initiation conformation, thereby preventing the necessary conformational changes required for the transition to the elongation phase of RNA synthesis.[1][2] This interference with the polymerase's structural dynamics effectively halts the production of viral RNA.[1][2]

Specifically, this compound does not inhibit the fundamental phosphodiester bond formation but rather obstructs the initiation of viral RNA synthesis at the promoter.[1] It allows for the synthesis of the first few nucleotides but prevents further extension of the nascent RNA chain.[3][4]

Signaling Pathway Diagram

Caption: this compound inhibits the RSV replication cycle by preventing the transition from initiation to elongation during viral RNA synthesis.

Quantitative Data Summary

The antiviral activity and binding characteristics of this compound have been quantified through various in vitro assays. The data is summarized in the table below for easy comparison.

| Parameter | Value | Cell Line/System | Virus Strain/Target | Reference |

| EC50 | 0.14 µM | - | RSV Strain 2-20 | [5] |

| 0.2 µM | - | RSV Clinical Isolate 718 | [5] | |

| 0.31 µM | - | RSV A2-L19F | [5] | |

| IC50 | 13.7 µM | In vitro RdRP assay | L1-1749 fragment | [1][3][5] |

| ~39 µM | In vitro RdRP assay | Full-length L protein | [1][2] | |

| KD | 38.3 µM | Biolayer Interferometry | Full-length L protein | [5] |

| 53.1 µM | Biolayer Interferometry | L1-1749 fragment | [5] | |

| Selectivity Index (SI) | >1660 | - | - | [1] |

| Oral Bioavailability | 34% | CD-1 Mice | - | [6] |

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRP) Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of the RSV polymerase.

Methodology:

-

Expression and Purification of RSV L Protein: The full-length L protein or its fragments (e.g., L1-1749) are expressed using a baculovirus/insect cell system. The proteins are then purified to homogeneity.[1][3]

-

Reaction Mixture Preparation: The reaction mixture contains the purified L protein, a synthetic RNA template (either a promoter-containing template for de novo synthesis or a primer/template duplex for elongation assays), ribonucleoside triphosphates (rNTPs), and a radiolabeled tracer, typically [α-32P]GTP.[1][2]

-

Inhibition Assay: this compound, at varying concentrations, is pre-incubated with the L protein before initiating the reaction by the addition of rNTPs.

-

Reaction and Quenching: The reaction is allowed to proceed for a defined period at an optimal temperature. It is then terminated by the addition of a quenching buffer (e.g., containing EDTA).

-

Analysis of RNA Products: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using densitometry. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

Biolayer Interferometry (BLI) for Binding Affinity

BLI is employed to measure the direct binding of this compound to the RSV L protein and determine the dissociation constant (KD).

Methodology:

-

Protein Immobilization: Purified RSV L protein or its fragments are immobilized on biosensor tips.

-

Baseline Establishment: The biosensor tips are equilibrated in a suitable buffer to establish a stable baseline.

-

Association: The biosensor tips are then dipped into solutions containing various concentrations of this compound, and the association of the small molecule to the immobilized protein is measured in real-time as a change in the interference pattern.

-

Dissociation: Following the association phase, the biosensor tips are moved back into the buffer, and the dissociation of this compound is monitored.

-

Data Analysis: The association and dissociation curves are analyzed using a suitable binding model (e.g., 1:1 binding) to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).[1][3]

Experimental Workflow Diagram

Caption: A general workflow for the preclinical characterization of this compound, from biochemical assays to in vivo studies.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for the treatment of RSV infections. Its mechanism as an allosteric inhibitor of the viral RdRp, which locks the enzyme in an initiation-competent but elongation-incompetent state, provides a clear rationale for its potent antiviral activity. The favorable in vitro and in vivo data underscore its potential as a therapeutic candidate. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of virology and drug discovery, enabling further exploration of this and similar antiviral compounds.

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification of AVG-233

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of AVG-233, a potent, orally bioavailable inhibitor of the Respiratory Syncytial Virus (RSV). The information is compiled from preclinical studies and is intended to provide a detailed understanding of the compound's antiviral properties for research and development purposes.

Executive Summary

This compound is a first-in-class, noncompetitive, allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), the L protein.[1][2] It exhibits nanomolar activity against a range of clinical RSV isolates and possesses a favorable selectivity index.[1][3][4] The direct binding of this compound to the viral L protein has been unequivocally confirmed through biochemical and biophysical methods.[1][5] Mechanistically, this compound obstructs the early stages of viral RNA synthesis, specifically impeding the transition from initiation to elongation after the incorporation of a few nucleotides.[1][3][6] This guide details the key experiments that elucidated the target and mechanism of this compound, presenting the quantitative data and experimental protocols in a structured format.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its antiviral activity.

Table 1: Binding Affinity and In Vitro Inhibition of this compound

| Parameter | Target | Value | Experimental Method |

| Dissociation Constant (KD) | Full-length RSV L protein | 38.3 µM | Biolayer Interferometry (BLI)[1] |

| Dissociation Constant (KD) | Truncated L1-1749 protein | 53.1 µM | Biolayer Interferometry (BLI)[1] |

| Half-maximal Inhibitory Concentration (IC50) | Full-length L protein (RNA elongation) | ~39 µM | In vitro RdRp Assay[1][6] |

| Half-maximal Inhibitory Concentration (IC50) | Truncated L1-1749 protein (RNA elongation) | 13.7 µM | In vitro RdRp Assay[1][5] |

Table 2: Antiviral Activity and Pharmacokinetic Properties of this compound

| Parameter | Value | Cell/System |

| Half-maximal Effective Concentration (EC50) | Nanomolar range | Clinical RSV isolates in cell culture[1][3][4] |

| Selectivity Index (SI = CC50/EC50) | >1660 | Cell Culture[1][4][7] |

| Oral Bioavailability | ~34% | Mice[2][3][8] |

| Half-life (t1/2) | >5 hours | Mice (oral administration)[3] |

| Maximum Plasma Concentration (Cmax) | ~2 µM | Mice (20 mg/kg oral dose)[3] |

Target Identification and Validation

The primary molecular target of this compound was identified as the RSV L protein, the catalytic core of the viral replication and transcription machinery.

Direct Binding Confirmation

Biolayer interferometry (BLI) was employed to demonstrate a direct interaction between this compound and purified RSV L protein. The experiments confirmed binding to both the full-length L protein and a truncated, yet functionally active, L1-1749 fragment, which contains the entire RdRp domain.[1][5] This confirmed that the binding site resides within this N-terminal portion of the protein.[1]

Binding Site Mapping via Photoaffinity Labeling

To pinpoint the binding site, photoaffinity labeling studies were conducted using photoreactive analogs of this compound.[9][10] These analogs were incubated with the L protein, and upon UV irradiation, formed covalent bonds with residues in close proximity. Subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the cross-linked protein identified peptides within the capping, connecting, and methyltransferase (MTase) domains of the L protein.[1][9][10] This localizes the this compound binding pocket to a dynamic interface between these key functional domains.[1][4]

Resistance Mutation Analysis

The generation of RSV mutants resistant to this compound provided further validation of the L protein as the target. Key resistance mutations were identified at positions L1502Q, Y1631H, and H1632Q within the L protein.[1][6] These residues are located at the interface of the RdRp and MTase domains, consistent with the photoaffinity labeling results and supporting the allosteric nature of the inhibition.[1][9]

Mechanism of Action

This compound acts as a noncompetitive inhibitor of the RSV RdRp.[1] Its mechanism is distinct from that of nucleoside analogs.

Inhibition of RNA Synthesis

In vitro RdRp assays, utilizing either a promoter-containing RNA template for de novo synthesis or a primer/template for elongation, revealed that this compound dose-dependently inhibits RNA synthesis.[1][3][6]

Post-Initiation Blockade

A detailed analysis of the RNA products formed in the presence of this compound showed that the inhibitor does not prevent the initiation of RNA synthesis. Instead, it predominantly blocks the polymerase after the incorporation of approximately four nucleotides.[1][6] This suggests that this compound interferes with a crucial conformational change required for the polymerase to transition from the initiation to the elongation phase of RNA synthesis.[1][4][5] It is hypothesized that this compound locks the polymerase in its initiation conformation, possibly by preventing the reorganization of the L protein's priming-capping loop.[1]

Caption: this compound inhibits the conformational change required for the RSV polymerase to transition from initiation to elongation.

Experimental Protocols

Biolayer Interferometry (BLI)

-

Objective: To confirm direct binding of this compound to the RSV L protein.

-

Methodology:

-

Purified full-length L protein or the L1-1749 fragment was prepared using a baculovirus/insect cell expression system.[1]

-

The protein was immobilized on a biosensor tip.

-

The tip was dipped into solutions containing varying concentrations of this compound to measure the association rate.

-

The tip was then moved to a buffer-only solution to measure the dissociation rate.

-

Binding kinetics (kon, koff) and the dissociation constant (KD) were calculated from the resulting sensorgrams.[1][5]

-

Caption: Workflow for Biolayer Interferometry (BLI) to measure this compound binding to the RSV L protein.

In Vitro RdRp Assay

-

Objective: To quantify the inhibitory effect of this compound on viral RNA synthesis.

-

Methodology:

-

Reactions were assembled containing purified RSV L-P complexes, a synthetic RNA template (either for de novo initiation or a primer/template for elongation), and ribonucleotides including a 32P-labeled GTP tracer.[1][6]

-

Varying concentrations of this compound or a vehicle control (DMSO) were added to the reactions.

-

Reactions were incubated to allow for RNA synthesis.

-

The reaction was stopped, and the resulting radiolabeled RNA products were separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel was exposed to a phosphor screen, and the bands corresponding to the RNA products were quantified by densitometry to determine the extent of inhibition and calculate IC50 values.[1][6][9]

-

Photoaffinity Labeling

-

Objective: To identify the binding site of this compound on the L protein.

-

Methodology:

-

Photoreactive analogs of this compound, containing a photoactivatable group, were synthesized.[10]

-

These analogs were incubated with purified L-P complexes to allow for binding.

-

The mixture was exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues of the L protein.

-

The covalently modified L protein was isolated, digested into smaller peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

The resulting mass spectra were analyzed to identify the specific peptides that were cross-linked to the this compound analog, thereby mapping the binding pocket.[9][10]

-

Caption: Experimental workflow for identifying the this compound binding site on the RSV L protein using photoaffinity labeling.

Conclusion

The target of this compound has been definitively identified as the RSV L protein. It binds to an allosteric site at the interface of the capping, connecting, and MTase domains, a region critical for the conformational flexibility of the polymerase during RNA synthesis. By locking the polymerase in an early initiation state, this compound effectively prevents the production of full-length viral RNA, leading to potent antiviral activity. This detailed understanding of its target and mechanism of action provides a solid foundation for further development and for the design of next-generation inhibitors targeting this validated druggable site on the RSV polymerase.

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. virosin.org [virosin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Allosteric Inhibition of Respiratory Syncytial Virus Polymerase by AVG-233: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRP) is a prime target for antiviral drug development. This document provides a comprehensive technical overview of AVG-233, a potent, orally bioavailable allosteric inhibitor of the RSV polymerase. We will delve into its mechanism of action, binding site, resistance profile, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a first-in-class, non-nucleoside inhibitor that demonstrates nanomolar activity against both laboratory-adapted strains and clinical isolates of RSV[1][2]. It was identified through high-throughput screening and subsequent lead optimization[1][2]. This compound allosterically inhibits the RSV RdRP, a multi-functional enzyme complex responsible for viral RNA replication and transcription[1][2].

Mechanism of Allosteric Inhibition

This compound exerts its antiviral effect through a noncompetitive mechanism of action. It binds to an allosteric site on the RSV L protein, the catalytic subunit of the RdRP, distinct from the active site for nucleotide incorporation. This binding event stalls the polymerase complex in an initiation conformation, thereby preventing the transition to the elongation phase of RNA synthesis[3]. Evidence suggests that this compound blocks the elongation of the nascent RNA chain after the incorporation of the first few nucleotides[1][2].

The binding site of this compound has been mapped to a dynamic interface at the junction of the capping, connector, and methyltransferase (MTase) domains of the L protein[3]. This strategic location allows the inhibitor to lock these domains in a fixed orientation, preventing the conformational changes necessary for processive RNA synthesis.

Signaling Pathway of RSV Polymerase Inhibition by this compound

Caption: Mechanism of this compound allosteric inhibition of RSV polymerase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | RSV Strain | Cell Line | EC50 (µM) | IC50 (µM) | Reference |

| Antiviral Activity | A2 | HEp-2 | 0.03 ± 0.01 | - | [1] |

| Antiviral Activity | B1 | HEp-2 | 0.04 ± 0.01 | - | [1] |

| Antiviral Activity | Clinical Isolate | Primary Human Bronchial Epithelial Cells | 0.02 - 0.05 | - | [2] |

| RdRP Activity | Recombinant L-P | - | - | ~39 | [3] |

Table 2: Binding Affinity of this compound to RSV Polymerase

| Ligand | Analyte | Method | KD (µM) | Reference |

| This compound | Full-length L protein | Biolayer Interferometry (BLI) | 38.3 | [3] |

| This compound | L1-1749 fragment | Biolayer Interferometry (BLI) | 53.1 | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Dosing Route | Dose (mg/kg) | Reference |

| Bioavailability (F) | 34 | % | Oral | 20 | [1][2] |

| Cmax | ~2.5 | µM | Oral | 20 | [1] |

| Tmax | 2 | hours | Oral | 20 | [1] |

| t1/2 | 4.5 | hours | Oral | 20 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RSV RNA-dependent RNA Polymerase (RdRP) Assay

This assay measures the ability of the RSV polymerase to synthesize RNA in the presence of an inhibitor.

Experimental Workflow:

Caption: Workflow for the in vitro RSV RdRP assay.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified recombinant RSV L-P protein complex, a synthetic RNA template corresponding to the viral promoter region (e.g., 3' leader), and a nucleotide mix (ATP, CTP, UTP, and [α-³²P]GTP for radiolabeling).

-

The reaction buffer typically contains Tris-HCl (pH 7.4-8.0), MgCl₂, DTT, and KCl.

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

-

Reaction Termination:

-

Stop the reactions by adding a solution containing EDTA to chelate the magnesium ions, which are essential for polymerase activity.

-

-

RNA Purification:

-

Purify the newly synthesized radiolabeled RNA products from the reaction mixture using standard techniques such as phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analysis:

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled RNA bands by autoradiography and quantify the band intensities using densitometry to determine the extent of inhibition.

-

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is used to measure the real-time binding affinity and kinetics between this compound and the RSV polymerase.

Experimental Workflow:

Caption: Workflow for biolayer interferometry (BLI) analysis.

Methodology:

-

Biosensor Preparation:

-

Hydrate streptavidin-coated biosensors in an appropriate buffer (e.g., PBS with 0.02% Tween-20).

-

Immobilize a biotinylated form of the purified RSV L protein (or a relevant fragment) onto the surface of the biosensors.

-

-

Baseline Establishment:

-

Equilibrate the biosensors in the running buffer to establish a stable baseline signal.

-

-

Association:

-

Immerse the biosensors into wells containing serial dilutions of this compound in the running buffer. The binding of this compound to the immobilized L protein causes a change in the interference pattern, which is measured in real-time.

-

-

Dissociation:

-

Transfer the biosensors back to wells containing only the running buffer. The dissociation of this compound from the L protein is monitored as a decay in the signal.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

-

Resistance Profile

Resistance to this compound has been mapped to specific amino acid substitutions in the RSV L protein. The primary resistance mutations are located at the interface of the capping, connector, and MTase domains, consistent with the identified binding site. Key resistance mutations include L1502Q, Y1631H, and H1632Q[3]. The emergence of these specific mutations provides strong evidence for the on-target activity of this compound.

Conclusion

This compound represents a promising class of allosteric inhibitors of the RSV polymerase with a well-defined mechanism of action and a favorable preclinical profile. Its unique binding site at a dynamic interface of the L protein offers a novel strategy for antiviral intervention. The data and protocols presented in this guide are intended to support the ongoing research and development of this compound and other allosteric inhibitors for the treatment of RSV infection. Further studies are warranted to fully elucidate the clinical potential of this compound.

References

An In-depth Technical Guide to the AVG-233 Binding Site on the Respiratory Syncytial Virus RNA-dependent RNA Polymerase (RdRp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of AVG-233, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). The document details the experimental evidence identifying the binding location, the quantitative parameters of the interaction, and the methodologies used in these assessments.

Executive Summary

This compound is an allosteric inhibitor of the RSV RdRp, the core enzymatic component of the viral replication and transcription machinery. It exhibits a noncompetitive mechanism of action, interfering with the initiation of viral RNA synthesis. Photoaffinity labeling studies have successfully mapped the binding site of this compound to a dynamic interface at the junction of the capping, connecting, and methyltransferase (MTase) domains of the RSV L protein. This guide synthesizes the available data to provide a detailed understanding of this critical drug-target interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with the RSV RdRp.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value (μM) | Method | Target | Reference |

| KD | 38.3 (16.9 to 138.8) | Biolayer Interferometry (BLI) | Full-length L protein | [1] |

| KD | 53.1 (33.5 to 97.5) | Biolayer Interferometry (BLI) | L1–1749 fragment | [1] |

| IC50 | ~39 | In vitro RdRp assay (primer/template) | Full-length L protein | [2] |

| IC50 | 13.7 | In vitro RdRp assay (primer/template) | L1–1749 fragment | [3] |

Table 2: Antiviral Activity of this compound Photoreactive Analogs

| Compound | EC50 (μM) against recRSV-fireSMASh | Reference |

| This compound | ~0.1 | [1] |

| Analog A | ~0.2 | [1] |

| Analog B | ~0.3 | [1] |

| Analog C | ~0.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Expression and Purification of RSV L-P Complex

The RSV L protein (strain A2) with an N-terminal dual StrepTag and the P protein (strain A2) with a C-terminal 6x His-tag are co-expressed in Sf9 insect cells using a pFASTbac Dual transfer vector.

-

Cell Lysis: Sf9 cells expressing the L-P complex are lysed by microfluidization in Strep Buffer A (50 mM Tris-HCl, 300 mM NaCl, 10% glycerol, 1 mM TCEP).

-

Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a Strep-Tactin column. The column is washed with Strep Buffer A and the L-P complex is eluted with Strep Buffer B (Strep Buffer A with 2.5 mM desthiobiotin).

-

Size-Exclusion Chromatography: The eluted protein is concentrated and further purified by size-exclusion chromatography on a Superose 6 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

-

Purity and Stoichiometry Assessment: The purity of the complex is assessed by SDS-PAGE and Coomassie blue staining. The stoichiometry of the L:P complex is determined by densitometric analysis.

In Vitro RSV RdRp Assay

This assay measures the RNA synthesis activity of the purified L-P complex.

-

Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM potassium acetate, 5 mM MgCl₂, 2 mM DTT, and 10% glycerol.

-

Template and Primers: A synthetic RNA oligonucleotide is used as a template. For de novo synthesis, a promoter sequence is used. For elongation assays, a primer/template pair is utilized. An example template is the 12-nucleotide trailer complementary (TrC12) RNA.[4]

-

Nucleotides: The reaction includes a mixture of ATP, CTP, UTP, and a radiolabeled nucleotide, typically [α-³²P]GTP, for detection of the synthesized RNA. A common concentration for unlabeled NTPs is 1.25 mM, while the labeled NTP is at a lower concentration (e.g., 50 µM) with a specific activity of approximately 5 µCi.[4][5]

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is included.

-

Reaction and Quenching: The reaction is initiated by the addition of the L-P complex and incubated at 30°C for a defined period (e.g., 1-2 hours). The reaction is stopped by the addition of an equal volume of 2X RNA loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).

-

Analysis: The RNA products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or phosphorimaging. The intensity of the bands corresponding to the synthesized RNA is quantified to determine the inhibitory effect of this compound.

Biolayer Interferometry (BLI)

BLI is used to measure the binding affinity and kinetics of this compound to the RdRp.

-

Immobilization: The purified RSV L-P complex or the L1–1749 fragment is immobilized on a suitable biosensor, for example, a streptavidin (SA) biosensor if the protein is biotinylated, or an amine-reactive biosensor.

-

Buffer: The assay is performed in a buffer such as PBS with 0.02% Tween-20 to minimize non-specific binding.

-

Analyte: this compound is prepared in a dilution series in the assay buffer.

-

Assay Steps: The assay consists of the following steps:

-

Baseline: The biosensor is equilibrated in the assay buffer to establish a stable baseline.

-

Association: The biosensor is immersed in the this compound solution, and the binding is monitored in real-time as a change in the interference pattern. This step is typically performed for 120 seconds.

-

Dissociation: The biosensor is moved back to the assay buffer, and the dissociation of this compound is monitored for a period, for example, 200 seconds.

-

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).

Photoaffinity Labeling for Binding Site Mapping

This technique is used to covalently label the binding site of this compound on the RdRp.

-

Probe Synthesis: Photoactivatable analogs of this compound are synthesized. These analogs contain a photoreactive group, such as a diazirine or an azide, that can form a covalent bond with nearby amino acid residues upon UV irradiation.[1]

-

Labeling: The purified RSV L-P complex is incubated with the photoaffinity probe in the dark.

-

UV Irradiation: The mixture is exposed to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent cross-linking to the protein.

-

Proteolysis: The covalently labeled L-P complex is denatured, reduced, alkylated, and then digested with a protease, such as trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against the RSV L protein sequence to identify the peptides that are covalently modified by the photoaffinity probe. The specific amino acid residues that are labeled are then identified, revealing the binding site.

Visualizations

Experimental Workflow for In Vitro RdRp Assay

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. med.emory.edu [med.emory.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AVG-233: A Novel Allosteric Inhibitor of Respiratory Syncytial Virus RNA Polymerase

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a promising antiviral compound targeting the Respiratory Syncytial Virus (RSV).

Introduction

This compound is an orally active, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1] It belongs to a class of allosteric inhibitors that potently block RSV replication.[2][3] Developed as a lead compound, this compound has demonstrated nanomolar activity against a variety of laboratory-adapted strains and clinical isolates of RSV.[2] This compound represents a significant advancement in the search for effective RSV therapeutics, targeting a dynamic interface within the viral polymerase complex.[4]

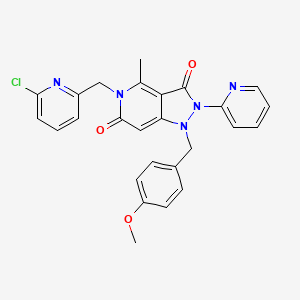

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is provided below. It is a complex heterocyclic molecule designed for potent and specific interaction with its biological target.

Chemical Structure:

O=C1N(C2=NC=CC=C2)N(CC3=CC=C(OC)C=C3)C(C1=C(C)N4CC5=NC(Cl)=CC=C5)=CC4=O[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H24ClN5O3 | [1] |

| Mechanism of Action | Allosteric inhibitor of RSV RNA-dependent RNA polymerase (RdRp) | [1][2] |

| Oral Bioavailability (mice) | 34% | [2] |

| Maximum Plasma Concentration (mice) | ~2 µM (after a single 20 mg/kg oral dose) | [1] |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month | [1] |

Biological Activity and Pharmacokinetics

This compound exhibits potent antiviral activity against RSV in both cell-based assays and in vivo models. A detailed summary of its biological activity is provided in Table 2.

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Cell/System | Reference |

| EC50 | |||

| 0.31 µM | RSV A2-L19F | [1] | |

| 0.14 µM | RSV strain 2-20 | [1] | |

| 0.2 µM | RSV clinical isolate 718 | [1] | |

| IC50 | |||

| ~39 µM | In vitro RdRP assay (primer/template) | [4][5] | |

| 13.7 µM | In vitro RdRP assay (L1–1749 fragment) | [4][6] | |

| Binding Affinity (KD) | |||

| 38.3 µM | Full-length L protein | [1][4] | |

| 53.1 µM | L1–1749 fragment | [1][4] | |

| Selectivity Index (SI) | >1660 | [4] | |

| In Vivo Efficacy | 0.89 log10 TCID50/mL reduction in lung viral load | RSV-infected Balb/c mice (50-100 mg/kg, p.o.) | [1] |

Mechanism of Action: Allosteric Inhibition of RSV Polymerase

This compound functions as an allosteric inhibitor of the RSV L protein, the catalytic core of the RdRp complex.[2][3] Its mechanism of action does not involve direct competition with nucleotide triphosphates at the active site. Instead, this compound binds to a novel site at the interface of the capping, connecting, and methyltransferase (MTase) domains of the L protein.[4][5] This binding event is thought to lock the polymerase in its initiation conformation, thereby preventing the conformational changes necessary for the transition to the elongation phase of RNA synthesis.[4][5] This ultimately stalls viral RNA production.

The proposed mechanism of action is depicted in the following signaling pathway diagram.

Caption: Mechanism of this compound inhibiting RSV RNA synthesis.

Resistance Profile

Studies have identified specific amino acid substitutions in the RSV L protein that confer resistance to this compound. These mutations provide valuable insight into the binding site and mechanism of action of the compound. The primary resistance mutations are located in the connecting domain of the L protein.[7]

Table 3: this compound Resistance Mutations in RSV L Protein

| Mutation | Domain | Effect on this compound Susceptibility | Reference |

| L1502Q | Connecting | Robust resistance | [4][5] |

| Y1631H | Connecting | Moderate escape | [4][5] |

| H1632Q | Connecting | Moderate escape | [4][5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro RdRp Assay

This assay directly measures the enzymatic activity of the RSV polymerase and the inhibitory effect of compounds like this compound.

Caption: Workflow for the in vitro RSV RdRp assay.

Methodology:

-

Purification of Polymerase Complex: Recombinant RSV L and P proteins are co-expressed (e.g., in insect cells) and purified to form the active polymerase complex.[4]

-

Reaction Setup: The purified L-P complex is incubated with a synthetic RNA template and primer. The reaction mixture contains all four ribonucleotide triphosphates (NTPs), with one being radioactively labeled (e.g., [α-³²P]GTP) to enable detection of the newly synthesized RNA.[4][5]

-

Inhibition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle-only control is run in parallel.[4]

-

Reaction and Analysis: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C). The synthesized radiolabeled RNA products are then separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE) and visualized by autoradiography.[4]

-

Quantification: The intensity of the bands corresponding to the RNA products is quantified using densitometry to determine the concentration of this compound that inhibits 50% of the polymerase activity (IC50).[4]

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is used to measure the direct binding of this compound to its target, the RSV L protein, and to determine the association and dissociation rate constants.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

AVG-233 Antiviral Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiviral spectrum and mechanism of action of AVG-233, a novel, orally bioavailable inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).

Executive Summary

This compound is a first-generation, allosteric inhibitor belonging to a unique chemotype that potently targets the RSV polymerase complex. It demonstrates nanomolar activity against a range of laboratory-adapted and clinical RSV isolates by noncompetitively blocking the RNA elongation step of viral replication.[1][2] With a high selectivity index, this compound has been a key lead compound for understanding a druggable interface on the RSV L protein, paving the way for the development of orally efficacious analogs.[1] This guide details the quantitative antiviral activity, mechanism of action, and the experimental protocols used to characterize this compound.

Quantitative Antiviral and Biochemical Activity

The antiviral efficacy and biochemical properties of this compound have been quantified through various in vitro and cell-based assays. The data below summarizes its potency against different RSV strains and its interaction with the viral polymerase.

Table 1: Cell-Based Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

| Virus Strain/Isolate | Assay Type | EC50 (μM) | Selectivity Index (SI) | Reference |

| RSV A2-L19F | Virus Yield Reduction | 0.31 | >1660 | [3] |

| RSV Strain 2-20 | Virus Yield Reduction | 0.14 | >1660 | [3] |

| RSV Clinical Isolate 718 | Virus Yield Reduction | 0.20 | >1660 | [3] |

| recRSV-fireSMASh | Reporter Gene Assay | Not specified, nanomolar activity | >1660 | [1] |

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). An SI > 1660 indicates a favorable safety profile in vitro.[1]

Table 2: Biochemical Activity and Binding Affinity of this compound

| Target | Assay Type | Metric | Value (μM) | Reference |

| Full-Length RSV L-P Complex | In Vitro RdRp Assay (RNA Elongation) | IC50 | ~39 | [1][4] |

| Truncated L1–1749-P Complex | In Vitro RdRp Assay (RNA Elongation) | IC50 | 13.7 | [1][4] |

| Full-Length RSV L Protein | Biolayer Interferometry (BLI) | KD | 38.3 | [1][3] |

| Truncated L1–1749 Protein | Biolayer Interferometry (BLI) | KD | 53.1 | [1][3] |

Note: The similar activity against full-length and truncated L protein (lacking the MTase domain) was crucial in refining the understanding of the mechanism of action.[1]

Mechanism of Action

This compound functions as a noncompetitive, allosteric inhibitor of the RSV RdRp (L protein).[1] Its mechanism is distinct from nucleoside analogs.

-

Target Binding : this compound binds to a dynamic interface between the RdRp core domains and the methyltransferase (MTase) domain of the L protein.[1] Photoaffinity labeling has identified residues in proximity to the binding site.[1]

-

Inhibition of RNA Elongation : The compound does not prevent the initiation of RNA synthesis or the formation of the first phosphodiester bonds.[1][5] Instead, it appears to lock the polymerase complex in a conformation that is permissive for initiation but prevents the structural rearrangements necessary for processive RNA elongation.[1] Inhibition becomes significant after the incorporation of approximately four nucleotides.[1]

-

Noncompetitive Nature : The inhibitory activity of this compound is not overcome by the addition of exogenous nucleosides, confirming its noncompetitive mechanism of action.[1]

Experimental Protocols

The characterization of this compound involved several key experimental platforms, from biochemical assays to primary cell culture models.

In Vitro RdRp Assay

This biochemical assay directly measures the impact of this compound on the enzymatic activity of the purified RSV polymerase complex.

-

Objective : To quantify the inhibition of RNA synthesis by the RSV L-P complex.

-

Methodology :

-

Polymerase Complex : Purified recombinant RSV L protein and P protein complexes were used. Both full-length L protein and a truncated L1–1749 fragment have been tested.[1]

-

Template : A synthetic single-stranded RNA oligonucleotide corresponding to the viral promoter or a primer/template RNA pair was used to initiate RNA synthesis.[1][4]

-

Reaction : The polymerase complex was incubated with the RNA template, unlabeled nucleoside triphosphates (NTPs), and a radiolabeled tracer ([α-³²P]GTP).[1][4]

-

Inhibition : Reactions were run in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Analysis : The resulting ³²P-labeled RNA products were separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Densitometric analysis was used to quantify RNA synthesis and calculate IC50 values.[1][4]

-

Cell-Based Antiviral Assays

These assays determine the efficacy of this compound in the context of a viral infection within a host cell.

-

Objective : To measure the reduction in viral replication in cell culture and determine the EC50.

-

Methodology :

-

Cell Lines : HEp-2 cells or other susceptible cell lines were commonly used.

-

Viruses : Assays utilized laboratory-adapted strains (e.g., RSV A2) or recombinant RSV expressing reporter genes (e.g., mKate fluorescent protein or Firefly luciferase) for easier quantification.[1][6] Clinical isolates were also tested to confirm broad activity.[2][3]

-

Protocol :

-

Quantification : Depending on the virus used, quantification was performed by:

-

Analysis : Dose-response curves were generated using four-parameter variable slope regression modeling to calculate EC50 values.[1][6] Cytotoxicity was assessed in parallel using assays like CellTiter-Glo to determine CC50 and the selectivity index.

-

Resistance Selection and Profiling

This workflow is used to identify the molecular target of an antiviral and to predict potential clinical resistance mechanisms.

-

Objective : To generate and characterize RSV mutants with reduced susceptibility to this compound.

-

Methodology :

-

Escalating-Dose Adaptation : Recombinant RSV (e.g., recRSV-mKate) was serially passaged in cell culture in the presence of gradually increasing concentrations of an this compound analog.[4]

-

Isolate Selection : Viral populations capable of growing at higher drug concentrations were isolated and plaque-purified.

-

Genotypic Analysis : The genome of resistant isolates was sequenced, with a focus on the L gene, to identify mutations compared to the wild-type virus. Key resistance mutations identified for the AVG chemotype include L1502Q, Y1631H, and H1632Q.[1][4]

-

Phenotypic Analysis : The impact of these mutations was confirmed by introducing them into a recombinant virus and re-testing its susceptibility to this compound in cell-based assays to quantify the fold-change in EC50.[4]

-

Antiviral Spectrum and In Vivo Profile

Viral Specificity

The activity of this compound is highly specific to RSV. In minireplicon assays, this compound actively inhibited the RSV minireplicon but had no effect on those for Influenza A virus (IAV WSN) or Measles virus (MeV), demonstrating a narrow antiviral spectrum.[2]

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic (PK) profiling in mice revealed that this compound has an oral bioavailability of approximately 34% and a plasma half-life exceeding 5 hours after a single 20 mg/kg oral dose.[2][7] Despite this promising PK profile, the in vivo efficacy of this compound in an RSV mouse model was disappointing, potentially due to metabolic liabilities.[1][8] This finding prompted the successful development of second-generation analogs, such as AVG-388, which showed robust oral efficacy in animal models.[8]

Conclusion

This compound is a potent and specific inhibitor of RSV replication, targeting the viral L protein through a novel, allosteric mechanism. While its direct in vivo efficacy was limited, its characterization has been instrumental in validating the L protein's dynamic RdRp-MTase interface as a druggable target. The extensive in vitro data, resistance profile, and mechanistic insights derived from studying this compound have successfully guided the development of next-generation compounds with improved properties for potential clinical use against RSV disease.

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. academic.oup.com [academic.oup.com]

AVG-233: A Technical Guide to its Allosteric Inhibition of RSV RNA-Dependent RNA Polymerase Elongation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVG-233 is a potent, non-competitive allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1] It demonstrates nanomolar efficacy against various RSV strains and clinical isolates by targeting a dynamic interface within the viral polymerase L protein.[2][3] Mechanistic studies reveal that this compound does not block the fundamental chemistry of phosphodiester bond formation but rather prevents the transition of the RdRp from an initiation to an elongation-competent state.[4][5] It effectively stalls the polymerase complex after the synthesis of a few nucleotides, thereby blocking the production of full-length viral RNA products.[3] This document provides an in-depth overview of the mechanism of action of this compound, quantitative efficacy data, and detailed protocols for key experimental assays used in its characterization.

Mechanism of Action

This compound functions as an allosteric inhibitor that binds to a pocket at the interface of the core RNA-dependent RNA polymerase (RdRp), capping, and connector domains of the RSV L protein.[5][6] This binding is believed to lock the polymerase into a rigid, initiation-like conformation.[6]

The viral RNA synthesis process involves several key steps:

-

Initiation: The RdRp complex binds to the promoter region of the viral RNA template and synthesizes a short RNA primer.

-

Transition: A significant conformational change in the L protein is required for the polymerase to clear the promoter and transition into a processive elongation complex. This involves the repositioning of multiple domains.[5]

-

Elongation: The stabilized elongation complex moves along the RNA template, processively adding nucleotides to the growing RNA chain.

This compound intervenes during the transition phase. By binding to the interface of key domains, it physically prevents the necessary structural rearrangements.[5] The polymerase remains "stalled" at the promoter, capable of synthesizing only the first few nucleotides (up to 3-4) before synthesis is aborted.[3][4] This mechanism is supported by in vitro RdRp assays showing that this compound inhibits de novo initiation at the promoter but does not affect RNA elongation by an already committed polymerase complex.[4]

Figure 1: Proposed mechanism of this compound action on RSV RNA synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative metrics characterizing the activity of this compound against RSV.

Table 1: In Vitro Efficacy and Selectivity

| Parameter | Value | Cell Line / System | Target | Reference |

| EC50 (RSV A2-L19F) | 0.31 µM | A549 Cells | Viral Replication | [1] |

| EC50 (RSV strain 2-20) | 0.14 µM | A549 Cells | Viral Replication | [1] |

| EC50 (Clinical Isolate 718) | 0.2 µM | A549 Cells | Viral Replication | [1] |

| Selectivity Index (SI) | >1660 | - | - | [2] |

Table 2: Biochemical Inhibition and Binding Affinity

| Parameter | Value | Target | Assay | Reference |

| IC50 | ~39 µM | Full-length L protein | In vitro RdRp Assay | [2] |

| IC50 | 13.7 µM | L1-1749 fragment | In vitro RdRp Assay | [2] |

| KD | 38.3 µM | Full-length L protein | Biolayer Interferometry | [1] |

| KD | 53.1 µM | L1-1749 fragment | Biolayer Interferometry | [1] |

Table 3: In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value | Dosing | Model | Reference |

| Oral Bioavailability | 34% | 20 mg/kg, single dose | CD-1 Mice | [3] |

| Max Plasma Conc. (Cmax) | ~2 µM | 20 mg/kg, p.o. | CD-1 Mice | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro RSV RdRp Activity Assay

This assay measures the ability of the purified RSV L-P polymerase complex to synthesize RNA from a synthetic template. Inhibition is quantified by the reduction in radiolabeled nucleotide incorporation.

Materials:

-

Purified recombinant RSV L-P polymerase complex (~300 ng per reaction).

-

Synthetic RNA template (e.g., 12-nt trailer complementary TrC12).[7]

-

Reaction Buffer (50 mM Tris-HCl pH 7.4, 8 mM MgCl2, 5 mM DTT, 10% glycerol).[7]

-

This compound stock solution in 10% DMSO.

-

Stop Buffer (90% formamide, 20 mM EDTA, 0.02% bromophenol blue).[7]

-

20% polyacrylamide / 7 M urea sequencing gel.

-

Tris-borate-EDTA (TBE) buffer.

Protocol:

-

On ice, prepare the master reaction mix containing reaction buffer, NTP mix, and the RNA template.

-

Aliquot the master mix into individual reaction tubes.

-

Add this compound (or vehicle control, 10% DMSO) to each tube to achieve the desired final concentrations.

-

Initiate the reaction by adding the RSV L-P polymerase complex and [α-³²P]GTP. The final reaction volume is 20 µL.[7]

-

Incubate the reactions at 30°C for 2 hours.[7]

-

Terminate the reactions by adding 5 µL of Stop Buffer and heating at 90°C for 3 minutes.[7]

-

Load the samples onto a pre-run 20% polyacrylamide/7 M urea gel.

-

Perform electrophoresis in TBE buffer until the bromophenol blue dye front reaches the bottom of the gel.

-

Expose the gel to a phosphor screen overnight.

-

Analyze the results using a phosphorimager. Quantify the intensity of the bands corresponding to the RNA product to determine the percentage of inhibition relative to the vehicle control.[9]

Figure 2: General workflow for the in vitro RSV RdRp inhibition assay.

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is used to measure the real-time binding affinity (KD) and kinetics (kon, koff) between this compound and the RSV L protein without the need for labels.

Materials:

-

BLI instrument (e.g., ForteBio BLItz or Octet).

-

Streptavidin (SA) biosensors.

-

Biotinylated RSV L protein (or L1-1749 fragment).

-

BLI Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5% glycerol, 0.1% BSA, 0.02% Tween-20, pH 7.6).[10]

-

This compound serial dilutions in BLI buffer.

Protocol:

-

Hydration: Hydrate the SA biosensors in BLI buffer for at least 10 minutes prior to use.[11]

-

Baseline: Establish a stable baseline by immersing the hydrated biosensor in BLI buffer for 60 seconds.

-

Loading: Immobilize the biotinylated L protein onto the biosensor surface by dipping it into a solution of the protein (e.g., 4 µM) for 120-300 seconds, until a stable loading level is achieved.[10]

-

Second Baseline: Establish a new baseline by returning the biosensor to BLI buffer for 60-120 seconds.

-

Association: Measure the binding association by immersing the protein-loaded biosensor into wells containing serial dilutions of this compound for 120-300 seconds. A buffer-only well serves as a reference.

-

Dissociation: Measure the dissociation of the complex by returning the biosensor to the baseline buffer wells for 120-600 seconds.[10]

-

Data Analysis: Fit the resulting sensorgrams (wavelength shift vs. time) to a 1:1 binding model using the instrument's analysis software. This will calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Photoaffinity Labeling for Target Identification

This technique uses a chemical analog of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry) to covalently label and identify its binding site on the target protein.[12]

Materials:

-

Photoaffinity probe analog of this compound (e.g., with diazirine and alkyne moieties).

-

Purified RSV L protein or cell lysate containing the L protein.

-

UV irradiation source (e.g., 365 nm UV lamp).

-

Click chemistry reagents (e.g., Azide-PEG-Biotin, CuSO₄, TBTA, sodium ascorbate).

-

Streptavidin-coated magnetic beads.

-

SDS-PAGE and Western blotting reagents.

-

Mass spectrometry-compatible reagents (trypsin, buffers).

Protocol:

-

Incubation: Incubate the purified L protein (or lysate) with the photoaffinity probe in the dark for a time sufficient to allow binding (e.g., 30 minutes on ice). Run a competition control by pre-incubating a separate sample with an excess of unmodified this compound.

-

UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) for 10-30 minutes on ice to activate the diazirine group, forming a reactive carbene that covalently cross-links to the protein binding site.[12]

-

Click Chemistry: Add the click chemistry reagents, including the azide-biotin reporter tag, to the samples. Incubate to attach the biotin tag to the probe-cross-linked protein.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the samples to capture the biotin-tagged, cross-linked protein. Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured protein from the beads. Analyze the eluate by SDS-PAGE and Western blot (using an anti-L protein antibody) to confirm successful labeling.

-

Binding Site Identification: For binding site mapping, the captured protein is digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The peptide fragment covalently attached to the probe is identified by its unique mass shift, pinpointing the binding region.[13]

Figure 3: Workflow for target and binding site identification using photoaffinity labeling.

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. med.emory.edu [med.emory.edu]

- 9. researchgate.net [researchgate.net]

- 10. biomod2016.gitlab.io [biomod2016.gitlab.io]

- 11. m.youtube.com [m.youtube.com]

- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Pharmacokinetics of AVG-233 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVG-233 is an investigational small molecule inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). As an allosteric inhibitor, it represents a promising therapeutic approach against RSV, a leading cause of lower respiratory tract infections. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanism of action and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of anti-RSV therapeutics.

Introduction

Respiratory syncytial virus (RSV) is a major cause of respiratory illness, particularly in infants, young children, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp) is a key enzyme in the RSV replication cycle and a prime target for antiviral drug development. This compound is a novel, orally active allosteric inhibitor of the RSV RdRp.[1] This guide focuses on the preclinical pharmacokinetic profile of this compound, a critical aspect of its development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

A single-dose pharmacokinetic study of this compound was conducted in mice. The following table summarizes the key pharmacokinetic parameters following a single 20 mg/kg oral dose.

| Parameter | Value | Unit |

| Tmax (Time to Maximum Concentration) | 1 | h |

| Cmax (Maximum Concentration) | 2.17 | nmol/mL |

| AUC(0-∞) (Area Under the Curve) | 5.95 | h x nmol/mL |

| t½ (Half-life) | 5.28 | h |

| CL/F (Apparent Total Clearance) | 6.98 | L/h/kg |

| Oral Bioavailability | 33.8 | % |

| Table 1: Pharmacokinetic parameters of this compound in mice after a single 20 mg/kg oral dose. Data sourced from a preclinical study.[2] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

While specific details of the vehicle and analytical methodology were not fully available in the reviewed literature, a general protocol for a murine pharmacokinetic study can be outlined.

-

Animal Model: The in vivo efficacy studies of this compound were conducted in Balb/c mice.[3] It is presumed that the pharmacokinetic studies utilized a standard laboratory mouse strain.

-

Dosing:

-

Oral Administration: A single dose of 20 mg/kg of this compound was administered orally.[2] For in vivo efficacy studies, this compound was administered orally twice daily at doses up to 200 mg/kg.[3]

-

Intravenous Administration: Intravenous administration was also performed to determine the absolute oral bioavailability.

-

-

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Bioanalysis: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantitative bioanalysis of small molecules in biological matrices.

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters listed in Table 1.

In Vivo Efficacy Studies

-

Animal Model: RSV-infected Balb/c mice were used to assess the in vivo antiviral efficacy of this compound and its analogs.[3]

-

Dosing Regimen: In these studies, this compound was administered orally twice daily.[3] Despite its oral bioavailability, this compound showed disappointing in vivo efficacy, which was attributed to rapid metabolism in mouse lung microsomes.[3] This led to the development of more metabolically stable analogs, such as AVG-388.[3]

In Vitro RSV RdRp Inhibition Assay

-

Assay Principle: The mechanism of action of this compound was elucidated using an in vitro RSV RdRp assay. This assay measures the ability of the compound to inhibit the synthesis of viral RNA by the purified RSV polymerase complex (L-P protein complex).

-

Methodology: The assay typically involves combining the purified RSV L-P complex with a synthetic RNA template and radiolabeled nucleotides in the presence of the test compound. The extent of RNA synthesis is then quantified by measuring the incorporation of the radiolabel into the newly synthesized RNA strands.

-

Findings: These assays revealed that this compound acts as a non-competitive, allosteric inhibitor of the RSV RdRp, blocking RNA synthesis after the initiation step.[3]

Visualizations

Signaling Pathway: Allosteric Inhibition of RSV RdRp

The following diagram illustrates the proposed mechanism of action of this compound, where it binds to an allosteric site on the RSV RNA-dependent RNA polymerase, thereby inhibiting its function.

Caption: Mechanism of this compound as an allosteric inhibitor of RSV RdRp.

Experimental Workflow: Murine Pharmacokinetic Study

This diagram outlines the typical workflow for a preclinical pharmacokinetic study in mice.

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Logical Relationship: From Preclinical Data to Development

The following diagram illustrates the logical progression from preclinical pharmacokinetic and efficacy data to decisions in drug development.

Caption: Decision-making logic in the preclinical development of this compound.

Conclusion

This compound demonstrates oral bioavailability in preclinical mouse models, a desirable characteristic for a potential antiviral therapeutic. However, its initial in vivo efficacy was hampered by rapid metabolism. This led to the successful development of more stable and efficacious analogs, highlighting the importance of integrated pharmacokinetic and pharmacodynamic assessment in preclinical drug development. The allosteric inhibition of the RSV RdRp by this compound provides a promising mechanism for antiviral activity. Further studies on the pharmacokinetics and efficacy of optimized analogs are warranted to advance this class of compounds toward clinical development.

References

- 1. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of Respiratory Syncytial Virus by AVG-233: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AVG-233, a first-in-class, orally bioavailable allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This compound demonstrates nanomolar potency against a range of clinical RSV isolates and exhibits a highly favorable selectivity profile, marking it as a significant lead compound for anti-RSV therapeutic development.[1][2] This document details the compound's mechanism of action, selectivity, and the experimental protocols utilized in its characterization.

Mechanism of Action: Allosteric Inhibition of the RSV Polymerase

This compound functions as a specific inhibitor of the RSV L protein, the catalytic core of the viral RdRp complex.[1][3] Unlike nucleoside analogs that compete with natural substrates, this compound binds to a dynamic, allosteric site at the interface of the L protein's core polymerase, capping, and connector domains.[4]

This binding event locks the polymerase in an initiation conformation.[5] Specifically, data suggests that this compound restricts the structural flexibility of this interface, potentially interfering with the conformational rearrangements of the L protein's priming-capping loop that are essential for the transition from the RNA synthesis initiation to the elongation phase.[1] The inhibitory effect is observed after the incorporation of the first few nucleotides, effectively stalling the polymerase and preventing the synthesis of viral RNA.[1][2]

Caption: Mechanism of this compound action on RSV polymerase.

Quantitative Selectivity and Potency Data

The selectivity of an antiviral compound is a critical measure of its therapeutic potential, representing the ratio of its toxicity to its efficacy. This compound has demonstrated a promising selectivity index (SI) of over 1660, indicating a wide therapeutic window.[1][6]

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Value | Cell Type / System | Reference |

| EC50 | Nanomolar (nM) range | Panel of clinical RSV isolates | [1] |

| CC50 | > 100 µM | Not specified | [1] |

| Selectivity Index (SI) | > 1660 | (CC50 / EC50) | [1][6] |

Table 2: Biochemical Activity and Binding Affinity of this compound

| Parameter | Value (µM) | Target | Method | Reference |

| IC50 | ~39.2 | Full-length RSV L Protein | In vitro RdRP Elongation Assay | [1][5] |

| IC50 | 13.7 | Truncated L Protein (L1–1749) | In vitro RdRP Elongation Assay | [1][5] |

| KD | 38.3 | Full-length RSV L Protein | Biolayer Interferometry (BLI) | [1] |

| KD | 53.1 | Truncated L Protein (L1–1749) | Biolayer Interferometry (BLI) | [1] |

Detailed Experimental Protocols

The characterization of this compound involved a series of specialized biochemical and cell-based assays.

In Vitro RdRp Assay (Primer/Template-based Elongation)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the RSV polymerase complex.

-

Objective: To quantify the dose-dependent inhibition of RNA elongation by the RSV RdRp.

-

Methodology:

-

Complex Purification: The RSV L-P polymerase complex (either full-length or truncated) is expressed and purified, often using a baculovirus/insect cell system.[1]

-

Reaction Mixture: Purified polymerase complexes are incubated with synthetic RNA primer/template pairs.

-

Labeling: The reaction includes a radiolabeled nucleotide, such as 32P-GTP, to enable visualization of the synthesized RNA products.[1]

-

Inhibitor Addition: Reactions are performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Analysis: Reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Densitometric analysis of the bands is used to quantify RNA synthesis and calculate the IC50 value.[1][5]

-

Caption: Workflow for the in vitro RdRp elongation assay.

Biolayer Interferometry (BLI) for Binding Affinity

BLI is used to provide positive confirmation of the direct binding of this compound to its molecular target, the L protein.

-

Objective: To determine the dissociation constant (KD) of the this compound and L protein interaction.

-

Methodology:

-

Target Immobilization: Purified full-length or truncated L protein is immobilized onto biosensor tips.

-

Association: The biosensors are dipped into solutions containing varying concentrations of this compound, and the binding (association) is measured in real-time by detecting changes in the interference pattern of light reflected from the sensor tip.

-

Dissociation: The sensors are then moved to a buffer-only solution to measure the rate of dissociation.

-

Data Analysis: The resulting association and dissociation curves are analyzed using a one-site specific binding model to calculate the KD, which reflects the affinity of the interaction.[1]

-

Photoaffinity-Based Target Site Mapping

This technique was employed to precisely identify the binding site of this compound on the L protein.

-

Objective: To identify the specific amino acid residues of the L protein that are in close proximity to bound this compound.

-

Methodology:

-

Probe Synthesis: Chemical analogs of this compound are synthesized containing a photoreactive moiety (e.g., diazirine or aryl azide).[1]

-

Binding: These photo-probes are incubated with the L-P complex to allow for binding to the allosteric site.

-

Photo-Crosslinking: The mixture is exposed to high-energy UV light, which activates the photoreactive group, causing it to form a covalent bond with nearby amino acid residues.

-

Analysis: The cross-linked L protein is then subjected to proteolysis (digestion into smaller peptides) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific peptides (and residues) that were covalently modified by the this compound analog.[6]

-

Caption: Workflow for photoaffinity-based target mapping.

In Vivo and Ex Vivo Efficacy

While initial studies showed this compound had limited efficacy in a mouse model, likely due to rapid metabolism, its potent activity was confirmed in more translationally relevant models.[7]

-

Human Airway Epithelium (HAE) Organoids: In 3D organoid cultures that mimic the human respiratory tract, basolateral application of 5 µM this compound strongly suppressed RSV protein expression.[1] Importantly, the compound was well-tolerated, with multiday exposure to 200 µM showing no signs of cytotoxicity or disruption of tissue integrity.[1]

-

Optimized Analogs: The insights gained from this compound informed the synthetic optimization that led to analogs like AVG-388. This subsequent compound demonstrated potent, dose-dependent reduction of viral load and alleviation of lung histopathology in the RSV mouse model when administered orally.[5][7]

Conclusion

This compound is a highly selective, potent, allosteric inhibitor of the RSV RdRp. Its well-defined mechanism of action, targeting a unique interface on the viral L protein, distinguishes it from other antiviral strategies. The extensive biochemical and virological characterization has not only validated this druggable target within the RSV polymerase but has also successfully guided the development of next-generation, orally efficacious analogs with significant clinical potential for the treatment of RSV disease.[4]

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AVG-233 In Vitro RdRp Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVG-233 is a potent and orally bioavailable allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] It targets the viral polymerase complex, preventing the initiation and elongation of the viral RNA genome, a critical step in the virus's replication cycle.[1][3] Mechanistic studies have shown that this compound and its analogs block the elongation of RSV RNA products after the initial incorporation of a few nucleotides.[2] This document provides a detailed protocol for an in vitro RdRp assay to evaluate the inhibitory activity of this compound and similar compounds against the RSV polymerase.

Mechanism of Action

This compound acts as an allosteric inhibitor of the RSV RdRp. It binds to a site at the interface of the polymerase's core, capping, and connector domains.[3] This binding event is thought to lock the polymerase in an initiation conformation, thereby preventing the necessary structural rearrangements required for processive RNA elongation.[4] This leads to a stall in RNA synthesis after the addition of the first few nucleotides.[5]